tert-butyl N-(6-chloro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate
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Overview
Description
tert-Butyl N-(6-chloro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate: is a synthetic organic compound that belongs to the class of carbamates It features a quinoline ring system substituted with a chlorine atom and a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(6-chloro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.
Chlorination: The quinoline ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Carbamate Formation: The final step involves the reaction of the chlorinated quinoline with tert-butyl isocyanate to form the desired carbamate.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom on the quinoline ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms involving carbamates and quinoline derivatives.
Biology:
- Investigated for its potential as a pharmacophore in drug design.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
- Used in the development of novel pharmaceuticals targeting specific enzymes or receptors.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Applied in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of tert-butyl N-(6-chloro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The quinoline ring system may also interact with aromatic residues through π-π stacking interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
- tert-Butyl N-(2-chloro-3-formyl-4-pyridyl)carbamate
- tert-Butyl (1,2,3,4-tetrahydroquinolin-4-yl)carbamate hydrochloride
Comparison:
- tert-Butyl N-(6-chloro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate is unique due to the specific substitution pattern on the quinoline ring, which can influence its reactivity and biological activity.
- Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in medicinal chemistry.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
tert-butyl N-(6-chloro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c1-14(2,3)19-13(18)17-12-6-7-16-11-5-4-9(15)8-10(11)12/h4-5,8,12,16H,6-7H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSJGOZAQBFPAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCNC2=C1C=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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